molecular formula C13H10BrNO2 B15255974 6-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

6-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B15255974
M. Wt: 292.13 g/mol
InChI Key: WWFZNVZFOVBYSE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

6-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, nano ZnO, and other environmentally benign catalysts . Reaction conditions often involve mild temperatures and solvent-free environments to promote high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions are typically quinoline derivatives with varying degrees of substitution and oxidation states .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting key enzymes or receptors involved in biological processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

IUPAC Name

6-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

InChI

InChI=1S/C13H10BrNO2/c14-7-4-5-9-11(6-7)15-10-3-1-2-8(10)12(9)13(16)17/h4-6H,1-3H2,(H,16,17)

InChI Key

WWFZNVZFOVBYSE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=C(C=C(C=C3)Br)N=C2C1)C(=O)O

Origin of Product

United States

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